[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate
CAS No.:
Cat. No.: VC13532088
Molecular Formula: C8H19ClN2O
Molecular Weight: 194.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19ClN2O |
|---|---|
| Molecular Weight | 194.70 g/mol |
| IUPAC Name | (1-prop-2-enylpyrrolidin-3-yl)methanamine;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2.ClH.H2O/c1-2-4-10-5-3-8(6-9)7-10;;/h2,8H,1,3-7,9H2;1H;1H2 |
| Standard InChI Key | VTPYJHAVBZWWQT-UHFFFAOYSA-N |
| SMILES | C=CCN1CCC(C1)CN.O.Cl |
| Canonical SMILES | C=CCN1CCC(C1)CN.O.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 1-position with an allyl group (-CH₂-CH=CH₂) and at the 3-position with a methylamine moiety (-CH₂-NH₂). Protonation of the amine group and association with a chloride ion stabilize the hydrochloride salt form, while the hydrate component indicates water molecules are stoichiometrically incorporated into the crystalline lattice . The allyl group introduces π-electron density and conformational flexibility, which may influence binding interactions in biological systems .
Table 1: Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis of [(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate typically involves sequential functionalization of the pyrrolidine ring. A plausible pathway, inferred from analogous syntheses , proceeds as follows:
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Pyrrolidine Functionalization:
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N-Allylation of pyrrolidine using allyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) yields 1-allylpyrrolidine.
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Subsequent formylation at the 3-position via Vilsmeier-Haack reaction introduces a formyl group, which is reduced to a hydroxymethyl intermediate using NaBH₄.
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Amination and Salt Formation:
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Conversion of the hydroxymethyl group to a primary amine via Gabriel synthesis or reductive amination.
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Protonation with HCl in aqueous medium generates the hydrochloride salt, with crystallization yielding the hydrate form.
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Reaction Optimization
Key parameters affecting yield and purity include:
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Temperature: Controlled heating (50–70°C) during allylation prevents polymerization of the allyl group.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates during N-allylation .
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Counterion Effects: Use of silver salts (e.g., AgOTf) in catalytic systems may improve regioselectivity, as observed in gold-catalyzed alkyne functionalization .
Analytical Characterization
Spectroscopic Techniques
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¹H NMR (400 MHz, D₂O):
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δ 5.70–5.90 (m, 1H, CH₂=CH-), 5.10–5.30 (m, 2H, CH₂=CH₂), 3.20–3.50 (m, 2H, N-CH₂-C), 2.70–3.00 (m, 4H, pyrrolidine ring), 2.50–2.70 (m, 2H, CH₂-NH₃⁺).
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ESI-MS:
Applications in Medicinal Chemistry
Dopamine Receptor Targeting
Structural analogs of [(1-Allyl-3-pyrrolidinyl)methyl]amine have shown affinity for dopamine D₃ receptors, which are implicated in addiction and Parkinson’s disease. Modifications to the allyl group and amine substituents modulate subtype selectivity (D₃ vs. D₂), as demonstrated in β-arrestin recruitment assays . For example:
Table 2: Receptor Binding Data for Analogous Compounds
| Compound | D₃ IC₅₀ (nM) | D₂ IC₅₀ (nM) | Selectivity (D₃/D₂) |
|---|---|---|---|
| N-Ethyl derivative | 14.0 ± 7.4 | 420 ± 110 | 30 |
| N-Allyl derivative | 51.6 ± 40.8 | 680 ± 230 | 13 |
The allyl-substituted derivative exhibits reduced D₃ affinity compared to ethyl analogs, suggesting steric bulk may hinder receptor engagement .
Catalytic Applications in Organic Synthesis
Gold-Catalyzed Alkyne Functionalization
The allyl-pyrrolidine motif may serve as a ligand in gold(I) complexes, which catalyze hydroamination and cycloaddition reactions. For instance, Au(I)-catalyzed [3+2] cycloadditions between alkynes and aziridines yield pyrrole derivatives, a transformation relevant to pharmaceutical synthesis .
Chiral Auxiliary Applications
The stereogenic center at the 3-position of the pyrrolidine ring could enable enantioselective synthesis. Preliminary studies on related compounds show that N-allyl groups enhance conformational rigidity, improving stereocontrol in asymmetric aldol reactions .
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